molecular formula C33H35N5O5 B13856483 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B13856483
M. Wt: 581.7 g/mol
InChI Key: LAIUCAFRRYHBBF-UHFFFAOYSA-N
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Description

The compound 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that features a combination of isoquinoline and purine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and purine intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include benzyl bromide, sodium hydride, and various organic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group in the isoquinoline moiety can be oxidized to form a ketone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.

Major Products

The major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Bis(benzyloxy)-4-hydroxyisoquinoline
  • 1,3-Dimethylxanthine (Theophylline)
  • 7-(3-(4-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethylxanthine

Uniqueness

The uniqueness of 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combined isoquinoline and purine structures, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound in research and industry.

Properties

Molecular Formula

C33H35N5O5

Molecular Weight

581.7 g/mol

IUPAC Name

7-[3-[4-hydroxy-6,8-bis(phenylmethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C33H35N5O5/c1-35-31-30(32(40)36(2)33(35)41)38(22-34-31)15-9-14-37-18-27-26(28(39)19-37)16-25(42-20-23-10-5-3-6-11-23)17-29(27)43-21-24-12-7-4-8-13-24/h3-8,10-13,16-17,22,28,39H,9,14-15,18-21H2,1-2H3

InChI Key

LAIUCAFRRYHBBF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CC(C4=C(C3)C(=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O

Origin of Product

United States

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